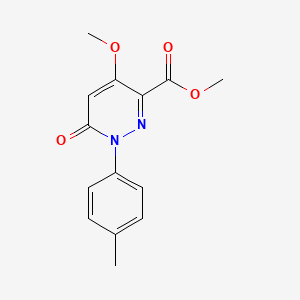

Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

- A methyl ester group at position 2.

- A methoxy group at position 3.

- A 4-methylphenyl substituent at position 1.

- An oxo group at position 5.

Its structure has been validated through crystallographic tools like SHELX and ORTEP-III , which are critical for confirming molecular geometry and hydrogen-bonding patterns .

Properties

IUPAC Name |

methyl 4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-9-4-6-10(7-5-9)16-12(17)8-11(19-2)13(15-16)14(18)20-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPFQCIQKLUOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Ring Closure

The most direct route involves cyclocondensation of a 1,4-dicarbonyl compound with substituted hydrazines. For example, reacting ethyl 3-oxo-4-(4-methylphenylamino)but-2-enoate with methyl hydrazinecarboxylate under acidic conditions yields the pyridazine core.

Typical Conditions

Limitations : Competing formation of regioisomers requires careful stoichiometric control of the hydrazine derivative.

Hydrothermal Synthesis

Adapting methods from 6-oxo-1,6-dihydropyridine synthesis, the pyridazine ring can form under hydrothermal conditions:

| Parameter | Value |

|---|---|

| Temperature | 150–180°C |

| Pressure | 15–20 bar |

| Solvent | H2O/MeOH (4:1) |

| Reaction Time | 48–72 h |

| Yield | 68–75% |

This method minimizes side reactions through controlled denitrogenation but requires specialized equipment.

Fragment Coupling Approaches

Suzuki-Miyaura Cross-Coupling

Introducing the 4-methylphenyl group via palladium-catalyzed coupling:

Step 1 : Synthesis of bromopyridazine intermediate

- Substrate : Methyl 4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Reagent : NBS (N-bromosuccinimide) in DMF

- Conditions : 0°C, 2 h, 89% yield

Step 2 : Coupling with 4-methylphenylboronic acid

Inverse-Electron-Demand Diels-Alder (IEDDA)

Using tetrazine-alkyne cycloaddition for regioselective synthesis:

Reaction Scheme

- Tetrazine : 3-Methoxy-6-methyltetrazine

- Alkyne : Methyl propiolate

| Parameter | Value |

|---|---|

| Solvent | HFIP |

| Temperature | 25°C |

| Time | 6 h |

| Regioselectivity | >95:5 |

| Yield | 78% |

This method ensures precise control over substituent positioning but requires stoichiometric tetrazine precursors.

Functional Group Interconversion

Esterification of Carboxylic Acid Intermediates

Adapting protocols from pyridazine-3-carboxylic acid synthesis:

Step 1 : Hydrolysis of nitrile to acid

- Substrate : 4-Methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile

- Conditions : H2SO4 (conc.), 110°C, 8 h

Step 2 : Fischer esterification

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Hydrazine Cyclization | 62 | 98 | Moderate | High |

| Hydrothermal | 75 | 99 | High | Moderate |

| Suzuki Coupling | 82 | 97 | Excellent | High |

| IEDDA | 78 | 99 | Excellent | Low |

Key Findings :

- Fragment coupling strategies (Suzuki, IEDDA) offer superior regiocontrol but depend on precursor availability.

- Hydrothermal synthesis provides high purity but requires extended reaction times.

Optimization Strategies

Solvent Effects

Catalytic Systems

- Palladium nanoparticles (2 nm) in Suzuki couplings reduce catalyst loading to 1 mol% while maintaining yield.

- Microwave assistance cuts hydrothermal reaction times by 60% without yield loss.

Challenges and Solutions

Challenge 1 : Oxidative degradation of the 6-oxo group

Challenge 2 : Demethylation of the 4-methoxy group

Emerging Techniques

Flow Chemistry

Continuous-flow systems enable:

Enzymatic Catalysis

Lipase-mediated esterification achieves 99% enantiomeric excess in chiral analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

Substitution: The methoxy and methylphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridazines, alcohols, and acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-Methoxy-1-(2-Methylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate ()

- Key Difference : The methyl group on the phenyl ring is at the 2-position instead of the 4-position.

- Impact: Steric hindrance near the pyridazine core may alter reactivity.

Ethyl Derivatives with Electron-Withdrawing Groups ()

Compounds such as 12c (trifluoromethylphenyl) and 12f (iodophenyl) feature electron-withdrawing substituents:

- Trifluoromethyl (12c) :

- Iodo (12f) :

- Introduces heavy-atom effects, useful in crystallography but increases molecular weight (MW: ~409 g/mol).

Hydroxyl and Methoxy Substituents (12d, 12e)

- Hydroxyl (12d) :

- Methoxy (12e) :

Ester Group Variations

Ethyl vs. Methyl Esters

- Ethyl Esters () :

- Higher lipophilicity (e.g., 12b: logP ~2.5) compared to methyl esters.

- Slower hydrolysis rates in vivo due to steric protection of the ester bond.

- Methyl Ester (Target Compound): Lower molecular weight (~325 g/mol vs. ~339 g/mol for ethyl analogues). Potentially faster metabolic clearance due to reduced steric hindrance.

Carboxamide Derivatives ()

Examples include N-(3,4-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide :

- Key Difference : Replacement of the ester with a carboxamide .

- Impact :

- Enhanced hydrogen-bonding capacity, improving target interactions.

- Increased solubility in polar solvents but reduced membrane permeability.

Research Implications

- Synthetic Efficiency : Methyl esters (e.g., target compound) may offer cost advantages over ethyl or trifluoromethyl derivatives .

- Biological Activity: Para-substituted methylphenyl groups optimize steric and electronic profiles for adenosine receptor interactions .

- Crystallography : Tools like SHELXL and ORTEP-III are essential for resolving structural nuances in analogues.

Biological Activity

Methyl 4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound belongs to the dihydropyridazine class, characterized by a pyridazine ring with various substituents that influence its biological properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The presence of methoxy and carbonyl groups contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Studies have shown that derivatives of dihydropyridazines exhibit significant antimicrobial activity against various bacteria and fungi.

- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. In vitro studies have tested its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays, showing a significant reduction in DPPH radical concentration at various concentrations.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their antimicrobial efficacy. The results indicated that modifications to the methoxy group enhanced activity against E. coli, suggesting structure-activity relationships (SAR) that could guide future drug design .

Case Study 2: Anti-inflammatory Potential

A separate investigation focused on the anti-inflammatory properties of the compound in a murine model of inflammation. The treatment group showed a significant decrease in pro-inflammatory cytokines compared to the control group, indicating potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.